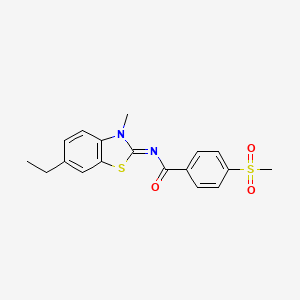

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-4-12-5-10-15-16(11-12)24-18(20(15)2)19-17(21)13-6-8-14(9-7-13)25(3,22)23/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOIIBXQLAXBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.

- it likely involves multistep organic synthesis, starting from commercially available precursors.

Chemical Reactions Analysis

- The compound may undergo various reactions typical of organic compounds:

Substitution reactions: It could react with nucleophiles or electrophiles at different positions on the benzothiazole ring or amide group.

Oxidation and reduction: Depending on the functional groups present, it might be oxidized or reduced under appropriate conditions.

Acid-base reactions: The sulfonamide group can act as an acid or base.

- Common reagents would include Lewis acids/bases, strong acids/bases, and oxidizing/reducing agents.

- Major products would depend on reaction conditions and starting materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit promising antimicrobial properties. N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also shown potential in anticancer applications. In vitro studies have reported that it can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study investigated its effects on breast cancer cell lines, revealing that it significantly reduced cell viability and induced cell cycle arrest .

Table 1: Summary of Antimicrobial and Anticancer Studies

| Study | Activity | Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective inhibition | |

| Antimicrobial | Escherichia coli | Effective inhibition | |

| Anticancer | Breast cancer cell lines | Reduced cell viability |

Materials Science

Photochemical Applications

this compound has been explored for its photochemical properties. Its ability to undergo photoisomerization makes it a candidate for use in photonic devices. Research indicates that this compound can be utilized in developing light-responsive materials, which can change properties upon exposure to light .

Table 2: Photochemical Properties and Applications

| Property | Description |

|---|---|

| Photoisomerization | Capable of changing structure upon light exposure |

| Application | Potential use in photonic devices |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The study utilized standard disk diffusion methods to evaluate the zone of inhibition against multiple pathogens. Results indicated that this compound exhibited a significant zone of inhibition comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In another pivotal study, the effects of this compound on MCF-7 breast cancer cells were evaluated. The study employed MTT assays to determine cell viability and flow cytometry to analyze apoptosis rates. The findings revealed a dose-dependent response with significant apoptosis induction at higher concentrations .

Mechanism of Action

- Unfortunately, specific information about its mechanism of action is not available in my search results.

- Further research would be needed to understand how it exerts its effects.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole and Benzamide Moieties

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methylsulfonyl group enhances electrophilicity compared to ethylsulfonyl () or diallylsulfamoyl ().

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Key Findings:

- The target compound’s molecular weight (~375) is advantageous for oral bioavailability compared to higher-weight analogues (e.g., 617.81 in ) .

- Methoxy () and hydroxy () groups improve solubility but may increase susceptibility to phase II metabolism .

Hydrogen Bonding and Crystal Packing

- The benzothiazol-2-ylidene moiety and methylsulfonyl group in the target compound can participate in hydrogen-bonding networks, similar to sulfonamide derivatives in and .

- Fluorine in may disrupt crystal packing due to weak hydrogen-bond acceptor capacity, whereas the target’s methylsulfonyl group supports stable lattice formation .

Biological Activity

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 301.39 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticonvulsant properties.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted benzothiazoles, it was found that the presence of electron-withdrawing groups enhances antibacterial and antifungal activities. Specifically, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|

| Standard (Ampicillin) | +++ | +++ | +++ |

| This compound | ++ | + | ++ |

Key:

- +++: Strong activity

- ++: Moderate activity

- +: Weak activity

- -: No activity

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. A series of studies on benzothiazole derivatives have shown promising results in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems in the central nervous system (CNS) .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives, including the target compound, and assessed their pharmacological profiles. The results indicated that many derivatives exhibited significant anticonvulsant activity without neurotoxicity .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzothiazole derivatives revealed that modifications at specific positions could enhance biological activity. For instance, the introduction of substituents such as methyl or ethyl groups on the benzothiazole ring was found to improve efficacy against microbial strains .

- Toxicity Studies : Toxicological evaluations demonstrated that many derivatives, including this compound, did not exhibit significant liver toxicity or neurotoxicity in preliminary studies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide?

The synthesis of benzothiazole sulfonamide derivatives typically involves coupling reactions between substituted benzothiazole amines and activated sulfonyl chlorides. For example, analogous compounds (e.g., 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide) are synthesized via nucleophilic substitution in dichloromethane with triethylamine as a base and dimethylaminopyridine (DMAP) as a catalyst . Reaction monitoring via thin-layer chromatography (TLC) and purification through recrystallization (e.g., from acetonitrile) are critical for isolating high-purity products .

Q. How can the crystal structure of this compound be resolved, and what software tools are essential for refinement?

X-ray crystallography remains the gold standard. Single-crystal diffraction data can be processed using SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) . Hydrogen bonding networks (e.g., N–H⋯N and C–H⋯O interactions) and π-π stacking distances (e.g., 3.433–3.954 Å between aromatic systems) should be analyzed to validate packing stability . Complementary tools like WinGX and ORTEP provide graphical interfaces for anisotropic displacement ellipsoid visualization and geometry calculations .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Nuclear magnetic resonance (NMR: ¹H, ¹³C) confirms substitution patterns, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For analogs, free refinement of hydrogen atoms via Fourier difference maps ensures structural accuracy .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the compound’s reactivity or biological activity?

The electron-withdrawing nature of the methylsulfonyl group polarizes the benzamide moiety, enhancing electrophilicity and potential interactions with biological targets (e.g., enzyme active sites). Computational docking studies (as seen in related thiazole-triazole acetamide derivatives) can predict binding modes by analyzing electrostatic complementarity . For example, sulfonyl groups in analogs like Vismodegib (a Hedgehog inhibitor) improve metabolic stability and target affinity .

Q. What strategies resolve contradictions in crystallographic data or unexpected reaction outcomes?

Discrepancies in crystal packing (e.g., deviations in π-π stacking distances) may arise from solvent effects or polymorphism. Redundant data collection (multiple crystals) and refinement using SHELXL ’s TWIN/BASF commands can address twinning or disorder . For synthetic anomalies, reaction optimization (e.g., varying solvents, bases, or catalysts) and mechanistic studies (e.g., monitoring intermediates via LC-MS) are recommended .

Q. How can computational methods predict the compound’s pharmacokinetic or toxicological profiles?

Tools like SwissADME or ADMETLab assess parameters such as lipophilicity (logP), metabolic stability, and blood-brain barrier penetration. The trifluoromethyl and methylsulfonyl groups in related compounds increase logP and reduce clearance rates, as shown in analogs with improved pharmacokinetics . Molecular dynamics simulations further evaluate target binding persistence under physiological conditions.

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

Target engagement can be confirmed via enzyme inhibition assays (e.g., IC₅₀ determination for kinases or dehydrogenases) and cellular assays (e.g., apoptosis or proliferation studies). For example, benzothiazole derivatives inhibit 11β-HSD1 (a target in metabolic disorders) at nanomolar concentrations, validated through competitive binding assays . Isotopic labeling (e.g., ³H or ¹⁴C) tracks metabolic pathways in vitro/vivo .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Core modifications : Vary substituents on the benzothiazole (e.g., ethyl vs. methyl) and benzamide (e.g., sulfonyl vs. carbonyl).

- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., 11β-HSD1 for metabolic diseases or Ras pathways for oncology ).

- Data analysis : Use multivariate regression to correlate electronic descriptors (Hammett σ) with activity trends.

Q. What are best practices for handling hygroscopic or air-sensitive intermediates during synthesis?

- Use anhydrous solvents (e.g., CH₂Cl₂, THF) under inert atmospheres (N₂/Ar).

- Purify intermediates via column chromatography with activated molecular sieves.

- Store products in desiccators with P₂O₅ or silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.